molecular formula C8H15ClNO5P B15130145 Phosphoric acid dimethyl 2-chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl ester

Phosphoric acid dimethyl 2-chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl ester

Cat. No.: B15130145
M. Wt: 271.63 g/mol
InChI Key: IWYQSQKKOOZLFH-SREVYHEPSA-N
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Description

Phosphoric acid dimethyl 2-chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl ester is a complex organophosphorus compound. It is known for its diverse applications in various fields, including agriculture, pharmaceuticals, and chemical research. This compound is characterized by its unique structure, which includes a phosphoric acid ester group, a chloro-substituted propenyl group, and an ethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid dimethyl 2-chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl ester typically involves multiple steps. One common method includes the reaction of dimethyl phosphorochloridate with 2-chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level, typically around 50-70°C, to ensure optimal reaction rates and yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts, such as tertiary amines, can also be employed to increase the reaction rate. The final product is purified through techniques like distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid dimethyl 2-chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases, leading to the formation of phosphoric acid derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form phosphoric acid derivatives or reduction to form phosphorous acid derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or ammonia can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly employed.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed

    Substitution: Formation of phosphoric acid dimethyl 2-hydroxy-3-(ethylamino)-1-methyl-3-oxo-1-propenyl ester.

    Hydrolysis: Formation of phosphoric acid and corresponding alcohol or amine derivatives.

    Oxidation and Reduction: Formation of phosphoric acid or phosphorous acid derivatives.

Scientific Research Applications

Phosphoric acid dimethyl 2-chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl ester has several scientific research applications:

    Agriculture: Used as a precursor for the synthesis of pesticides and herbicides.

    Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Chemical Research: Utilized as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of phosphoric acid dimethyl 2-chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways or the inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Phosphoric acid dimethyl 2-chloro-3-(methylamino)-1-methyl-3-oxo-1-propenyl ester
  • Phosphoric acid dimethyl 2-chloro-3-(propylamino)-1-methyl-3-oxo-1-propenyl ester

Uniqueness

Phosphoric acid dimethyl 2-chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H15ClNO5P

Molecular Weight

271.63 g/mol

IUPAC Name

[(Z)-3-chloro-4-(ethylamino)-4-oxobut-2-en-2-yl] dimethyl phosphate

InChI

InChI=1S/C8H15ClNO5P/c1-5-10-8(11)7(9)6(2)15-16(12,13-3)14-4/h5H2,1-4H3,(H,10,11)/b7-6-

InChI Key

IWYQSQKKOOZLFH-SREVYHEPSA-N

Isomeric SMILES

CCNC(=O)/C(=C(\C)/OP(=O)(OC)OC)/Cl

Canonical SMILES

CCNC(=O)C(=C(C)OP(=O)(OC)OC)Cl

Origin of Product

United States

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